

Application Notes and Protocols for Measuring mPTP Opening with GNX-865

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening is a critical event in various forms of cell death and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders and ischemia-reperfusion injury. Consequently, the mPTP has emerged as a promising therapeutic target. **GNX-865** is a potent inhibitor of mPTP opening, offering a valuable tool for studying mitochondrial-dependent cell death pathways and as a potential therapeutic agent.

These application notes provide detailed protocols for three common methods to measure mPTP opening, tailored for the evaluation of **GNX-865**'s inhibitory effects: the Calcium Retention Capacity (CRC) assay, the mitochondrial swelling assay, and the Calcein-AM/Cobalt Chloride assay.

Calcium Retention Capacity (CRC) Assay

The CRC assay is a widely used method to assess the susceptibility of mitochondria to mPTP opening by measuring the amount of Ca²⁺ that mitochondria can sequester before the pore opens. Inhibition of mPTP opening by compounds like **GNX-865** results in an increased calcium retention capacity.



Experimental Protocol

Materials:

- Isolated mitochondria
- Assay Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 40 μM EGTA, pH 7.2)[1]
- Respiratory substrates (e.g., 5 mM pyruvate and 2.5 mM malate)
- Calcium Green[™]-5N fluorescent dye
- **GNX-865** (and vehicle control, e.g., DMSO)
- CaCl₂ solution (e.g., 1 mM)
- Fluorometric plate reader or spectrofluorometer with injectors

Procedure:

- Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols.[1]
- Determine the protein concentration of the isolated mitochondria using a standard method (e.g., BCA assay).
- Resuspend the mitochondrial pellet in the assay buffer to a final concentration of 0.5 mg/mL.
- Add the mitochondrial suspension to the wells of a microplate or a cuvette.
- Add Calcium Green[™]-5N to a final concentration of 1 μM.
- Add respiratory substrates to energize the mitochondria.
- Pre-incubate the mitochondria with the desired concentrations of GNX-865 or vehicle for a specified time (e.g., 5 minutes).
- Record the baseline fluorescence.



- Inject sequential pulses of a known concentration of CaCl₂ (e.g., 10 μ M) at regular intervals (e.g., every 60 seconds).
- Monitor the fluorescence of Calcium Green[™]-5N. Mitochondrial Ca²⁺ uptake will be observed as a transient increase in fluorescence followed by a return to baseline as Ca²⁺ is sequestered.
- mPTP opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated Ca²⁺ back into the buffer.
- Calculate the total amount of Ca²⁺ taken up by the mitochondria before pore opening to determine the CRC. This is expressed as nmol Ca²⁺/mg mitochondrial protein.

Data Presentation

Note: As direct quantitative data for **GNX-865** is not publicly available, the following table presents representative data for a closely related and potent mPTP inhibitor, GNX-4975, to illustrate the expected experimental outcome. In the presence of 0.2 μ M GNX-4975, mPTP opening required 200–240 μ M Ca²⁺, whereas control mitochondria required 70–80 μ M Ca²⁺.[2]

| Treatment | Ca ²⁺ Concentration for mPTP Opening (μM) |
|-------------------|--|
| Vehicle Control | 75 |
| GNX-4975 (0.2 μM) | 220 |

Mitochondrial Swelling Assay

Mitochondrial swelling is a direct consequence of mPTP opening, which allows the influx of solutes and water into the mitochondrial matrix. This increase in volume can be monitored by measuring the decrease in light scattering (absorbance) at 540 nm. **GNX-865**, by inhibiting mPTP, is expected to prevent or delay mitochondrial swelling.

Experimental Protocol

Materials:



- · Isolated mitochondria
- Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)
- Respiratory substrates (e.g., 5 mM succinate + 1 μM rotenone)
- GNX-865 (and vehicle control)
- CaCl₂ solution (e.g., 100 μM)
- Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Procedure:

- Isolate mitochondria as described in the CRC assay protocol.
- Resuspend the mitochondrial pellet in the swelling buffer to a final concentration of 0.5 mg/mL.
- Add the mitochondrial suspension to a cuvette or microplate well.
- · Add respiratory substrates.
- Pre-incubate with **GNX-865** or vehicle for a designated time.
- Record the baseline absorbance at 540 nm.
- Induce mPTP opening by adding a bolus of CaCl₂.
- Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
- The rate and extent of the absorbance decrease are used to quantify mPTP opening.

Data Presentation

Note: The following table provides hypothetical data based on the expected effect of an mPTP inhibitor like **GNX-865**.



| Treatment | Rate of Swelling (ΔA ₅₄₀ /min) |
|-----------------|---|
| Vehicle Control | 0.15 |
| GNX-865 (1 μM) | 0.03 |
| GNX-865 (5 μM) | 0.01 |

Calcein-AM/Cobalt Chloride Assay

This cell-based assay provides a more direct visualization of mPTP opening in intact cells. Cells are loaded with Calcein-AM, which is converted to fluorescent calcein and accumulates in all cellular compartments, including mitochondria. The cytosolic calcein fluorescence is then quenched by the addition of CoCl₂. When the mPTP opens, Co²⁺ enters the mitochondria and quenches the mitochondrial calcein fluorescence. **GNX-865** would be expected to prevent this fluorescence quenching.

Experimental Protocol

Materials:

- · Adherent or suspension cells
- Cell culture medium
- Calcein-AM
- CoCl₂
- Ionomycin (or another mPTP inducer)
- GNX-865 (and vehicle control)
- · Fluorescence microscope or flow cytometer

Procedure:

Plate cells and allow them to adhere overnight (for adherent cells).



- Treat the cells with different concentrations of **GNX-865** or vehicle for the desired time.
- Load the cells with 1 μM Calcein-AM and 5 mM CoCl₂ in a suitable buffer (e.g., HBSS) for 15-30 minutes at 37°C.
- Wash the cells to remove excess dye and CoCl₂.
- Induce mPTP opening with an agent like ionomycin (e.g., 1 μM).
- Immediately acquire images using a fluorescence microscope or analyze by flow cytometry.
- Quantify the mitochondrial fluorescence intensity. A decrease in fluorescence indicates mPTP opening.

Data Presentation

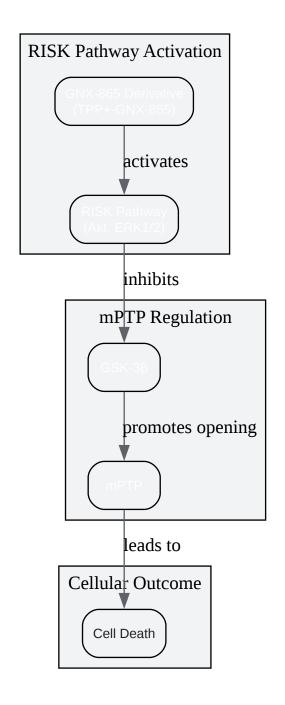
Note: The following table presents hypothetical data illustrating the expected outcome.

| Treatment | Mean Mitochondrial Fluorescence Intensity (Arbitrary Units) |
|------------------------------|--|
| Vehicle Control (no inducer) | 950 |
| Vehicle Control + Ionomycin | 250 |
| GNX-865 (1 μM) + Ionomycin | 800 |
| GNX-865 (5 μM) + Ionomycin | 920 |

Visualizations Signaling Pathway

A derivative of **GNX-865**, TPP+-**GNX-865**, has been shown to inhibit mPTP opening through the activation of the Reperfusion Injury Salvage Kinase (RISK) pathway.[3] The RISK pathway, which includes kinases such as Akt and ERK1/2, is known to phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK- 3β). In its active, dephosphorylated state, GSK- 3β promotes mPTP opening. Therefore, activation of the RISK pathway leads to the inhibition of GSK- 3β and subsequent desensitization of the mPTP to opening stimuli.



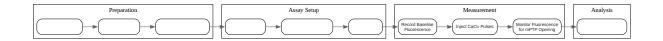


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Caption: Signaling pathway of TPP+-GNX-865 mediated mPTP inhibition.

Experimental Workflow: Calcium Retention Capacity (CRC) Assay



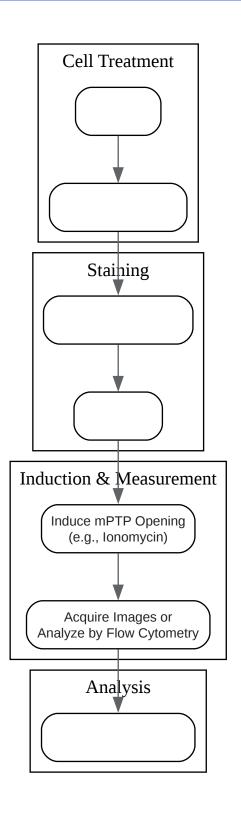


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Caption: Workflow for the Calcium Retention Capacity (CRC) Assay.

Experimental Workflow: Calcein-AM/Cobalt Chloride Assay





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Caption: Workflow for the Calcein-AM/Cobalt Chloride Assay.



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